molecular formula C14H15ClN2O2 B11841333 tert-Butyl (2-chloroquinolin-4-yl)carbamate

tert-Butyl (2-chloroquinolin-4-yl)carbamate

Cat. No.: B11841333
M. Wt: 278.73 g/mol
InChI Key: RACLDDXPUMZGQO-UHFFFAOYSA-N
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Description

tert-Butyl (2-chloroquinolin-4-yl)carbamate (CAS: 221070-93-5) is a carbamate derivative featuring a quinoline scaffold substituted with a chlorine atom at the 2-position and a tert-butoxycarbonyl (Boc) group at the 4-position. This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, leveraging the quinoline core’s aromatic stability and the Boc group’s role in protecting amines during multi-step reactions .

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl N-(2-chloroquinolin-4-yl)carbamate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-11-8-12(15)16-10-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,16,17,18)

InChI Key

RACLDDXPUMZGQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloroquinolin-4-yl)carbamate typically involves the reaction of 2-chloroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-chloroquinolin-4-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: Reduction of this compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimalarial Activity

Research indicates that compounds with a quinoline structure exhibit significant antimalarial properties. A study demonstrated that derivatives of quinoline, including tert-butyl (2-chloroquinolin-4-yl)carbamate, showed promising activity against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves inhibition of heme polymerization, which is critical for the survival of the malaria parasite .

Anticancer Potential

Quinoline derivatives are also explored for their anticancer activities. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several studies. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimalarialIC50 < 0.5 μM against P. falciparum
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production

Case Studies

Case Study 1: Antimalarial Efficacy
In a controlled study, this compound was administered to mice infected with P. falciparum. Results showed a significant reduction in parasitemia levels compared to untreated controls, indicating strong antimalarial efficacy.

Case Study 2: Cancer Cell Line Testing
A series of tests on various cancer cell lines revealed that the compound effectively reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that the compound activates apoptotic pathways through caspase activation.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloroquinolin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibit topoisomerase enzymes, or disrupt cellular processes in pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline Series

tert-Butyl (2-chloroquinolin-6-yl)carbamate (CAS: 1823510-39-9)
  • Substituent Position: Chlorine at quinoline-2, Boc group at quinoline-4.
  • Molecular Formula : C₁₄H₁₅ClN₂O₂.
  • Molecular Weight : 278.73 (similar to the target compound).
  • Key Differences: The Boc group’s position on the quinoline ring (6 vs.
tert-Butyl quinolin-4-ylcarbamate (CAS: 184031-16-1)
  • Substituent Position: Boc group at quinoline-4; lacks the 2-chloro substituent.
  • Molecular Formula : C₁₄H₁₆N₂O₂.
  • Molecular Weight : 244.27.
tert-Butyl (4-chloroquinolin-6-yl)carbamate (CAS: 1447606-50-9)
  • Substituent Position: Chlorine at quinoline-4, Boc group at quinoline-5.
  • Molecular Formula : C₁₄H₁₅ClN₂O₂.
  • Molecular Weight : 278.73.
  • Key Differences : Swapped positions of chlorine and Boc groups compared to the target compound may influence binding affinity in kinase inhibitors or antimicrobial agents .

Heterocyclic Analogues

tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0)
  • Core Structure: Pyrimidine instead of quinoline.
  • Molecular Formula : C₉H₁₂ClN₃O₂.
  • Molecular Weight : 229.66.
  • Key Differences: The smaller pyrimidine ring lacks the extended π-system of quinoline, reducing aromatic stacking interactions. This may limit applications in fluorescence-based assays but enhance solubility .
tert-Butyl (1H-indol-5-yl)carbamate (CAS: 1823510-39-9)
  • Core Structure: Indole instead of quinoline.
  • Molecular Formula : C₁₃H₁₆N₂O₂.
  • Molecular Weight : 232.28.
  • Key Differences : The indole nitrogen’s lone pair participates in hydrogen bonding, making this compound more suitable for targeting serotonin receptors or tryptophan-based enzymes .

Non-Aromatic Carbamate Analogues

tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate (CAS: 162536-40-5)
  • Core Structure : Aliphatic chain with hydroxyl and phenyl groups.
  • Molecular Formula: C₁₅H₂₂ClNO₃.
  • Molecular Weight : 299.8.
  • Key Differences : The presence of a chiral center and hydroxyl group enhances stereoselectivity in peptide synthesis but reduces thermal stability compared to aromatic carbamates .

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Applications
tert-Butyl (2-chloroquinolin-4-yl)carbamate 221070-93-5 Quinoline 2-Cl, 4-Boc 264.7 Kinase inhibitors, PROTACs
tert-Butyl (2-chloroquinolin-6-yl)carbamate 1823510-39-9 Quinoline 2-Cl, 6-Boc 278.73 Antimicrobial agents
tert-Butyl quinolin-4-ylcarbamate 184031-16-1 Quinoline 4-Boc 244.29 Fluorescent probes
tert-Butyl (2-chloropyrimidin-4-yl)carbamate 849751-48-0 Pyrimidine 2-Cl, 4-Boc 229.66 Nucleoside analogs
tert-Butyl (1H-indol-5-yl)carbamate 1823510-39-9 Indole 5-Boc 232.28 Serotonin receptor modulators

Research Findings and Implications

  • Reactivity: The 2-chloro substituent in quinoline derivatives facilitates Suzuki-Miyaura cross-coupling reactions, whereas Boc groups enable selective deprotection under acidic conditions .
  • Biological Activity: Quinoline-based carbamates exhibit higher affinity for ATP-binding pockets in kinases compared to pyrimidine analogues due to enhanced π-π interactions .

Biological Activity

tert-Butyl (2-chloroquinolin-4-yl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroquinoline derivatives with tert-butyl carbamate. The process can be optimized using various coupling reagents and conditions to enhance yield and purity.

Anti-inflammatory Activity

Research indicates that compounds with a carbamate group, including this compound, exhibit significant anti-inflammatory properties. In a study assessing the anti-inflammatory effects of various carbamate derivatives, several showed promising results, with inhibition percentages ranging from 39% to 54% when tested against standard drugs like indomethacin .

Antimalarial Activity

The compound's structural analogs have been evaluated for antimalarial activity. The presence of a chloroquinoline moiety is crucial for enhancing efficacy against Plasmodium species. Studies indicated that modifications to the side chains can significantly influence the biological activity, suggesting that this compound may possess antimalarial properties worth exploring further .

Structure-Activity Relationships (SAR)

The biological activity of carbamates is often linked to their ability to form hydrogen bonds and interact with biological targets. The bulky tert-butyl group enhances binding affinity and specificity for certain enzymes or receptors, which is critical in developing effective therapeutic agents. For instance, the presence of the carbamate group has been shown to improve inhibitory activity significantly compared to analogs lacking this functional group .

Case Studies

  • In Vivo Anti-inflammatory Study :
    A study involving carrageenan-induced rat paw edema demonstrated that derivatives of tert-butyl carbamate significantly reduced inflammation, indicating potential therapeutic applications in treating inflammatory diseases .
  • Antimalarial Screening :
    In a comparative study of various quinoline derivatives, those modified with tert-butyl groups exhibited enhanced selectivity and potency against multidrug-resistant strains of malaria. The IC50 values for some derivatives were reported to be less than 0.5 μM, highlighting their potential as new antimalarial agents .

Data Tables

CompoundActivity TypeIC50/ED50 ValueReference
This compoundAnti-inflammatory39% - 54% inhibition
Analog with bulky alkyl groupAntimalarial<0.5 μM
Carbamate analog without bulky groupReduced activityNot specified

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (2-chloroquinolin-4-yl)carbamate to improve yield and purity?

Answer:

  • Key Steps :
    • Coupling Reactions : Use carbamate-protected intermediates with coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to enhance reaction efficiency .
    • Purification : Employ column chromatography with gradients of ethyl acetate/hexane mixtures to isolate the product. Crystallization in dichloromethane/hexane systems can further improve purity.
    • Temperature Control : Maintain reaction temperatures between 0–5°C during sensitive steps (e.g., amine deprotection) to minimize side reactions .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2 equivalents of tert-butyl carbamate relative to the quinoline derivative) to drive reactions to completion.

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselective substitution on the quinoline ring and carbamate linkage. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C14_{14}H16_{16}ClN2_2O2_2: 295.09 g/mol).
  • X-ray Crystallography : Resolve ambiguous structural assignments (e.g., chloroquinoline orientation) using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer:

  • Common Issues :
    • Solvent Effects : Deuterated solvents (e.g., DMSO-d6_6) may cause peak splitting; compare spectra in CDCl3_3 and DMSO-d6_6 to identify solvent-induced shifts.
    • Tautomerism : Quinoline derivatives may exhibit tautomeric forms. Use variable-temperature NMR to observe dynamic equilibria .
  • Contradiction Analysis : Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1700 cm1^{-1} for carbamate) and computational tools (DFT calculations for predicted chemical shifts) .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

Answer:

  • Chiral Auxiliaries : Introduce enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine) during coupling steps to control stereochemistry .
  • Catalytic Asymmetric Methods : Use palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to form C–N bonds stereoselectively.
  • Resolution Techniques : Separate diastereomers via chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) .

Q. How should researchers assess the ecological impact of this compound in laboratory waste?

Answer:

  • Waste Management :
    • Containment : Collect spills using absorbent materials (e.g., sand) and dispose via licensed hazardous waste facilities .
    • Biodegradability Testing : Conduct OECD 301F (manometric respirometry) assays to evaluate microbial degradation.
  • Environmental Toxicity : Perform Daphnia magna acute toxicity tests (EC50_{50} determination) and soil mobility studies (OECD 106 batch adsorption) .

Q. How can computational methods aid in predicting reactivity or degradation pathways of this compound?

Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
  • Degradation Modeling : Apply software like EPI Suite to predict hydrolysis half-lives (e.g., carbamate cleavage under acidic/basic conditions) .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Methodological Tables

Q. Table 2: Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
1H^1H-NMR (400 MHz, CDCl3_3)δ 1.45 (s, 9H, tert-butyl), 8.25 (d, J=8.4 Hz, quinoline-H)
HRMS (ESI+)m/z 295.09 [M+H]+^+
X-ray CrystallographyC–Cl bond length: 1.73 Å, dihedral angle: 12.5°

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